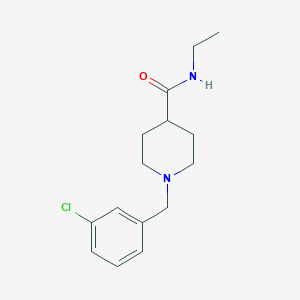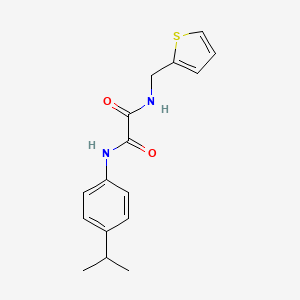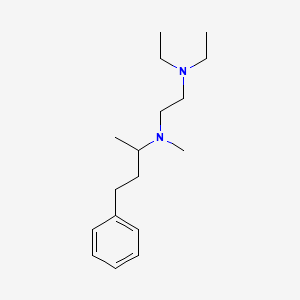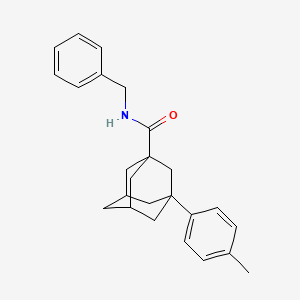![molecular formula C9H13N5O B4960873 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol is not fully understood. However, it has been reported to exert its therapeutic effects through various mechanisms such as inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol has significant biochemical and physiological effects. This compound has been reported to induce cell death in cancer cells, reduce inflammation, and inhibit viral replication. In addition, it has also been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard methods. In addition, it has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol. One direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to develop more efficient methods for its synthesis and purification.
In conclusion, 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成方法
The synthesis of 3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 6-methyl[1,2,4]triazolo[4,3-b]pyridazine with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol has shown potential therapeutic applications in scientific research. Some of the reported applications include its use as an antitumor agent, anti-inflammatory agent, and antiviral agent. In addition, this compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-7-5-8(10-3-2-4-15)9-12-11-6-14(9)13-7/h5-6,10,15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYQZOVBYKRKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)

![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)

![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)


![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)